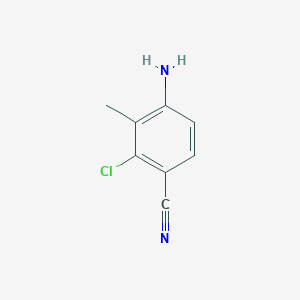

4-Amino-2-chloro-3-methylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-chloro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTRNRRXHOGTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619249 | |

| Record name | 4-Amino-2-chloro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573768-09-9 | |

| Record name | 4-Amino-2-chloro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Amino-2-chloro-3-methylbenzonitrile CAS number

An In-Depth Technical Guide to 4-Amino-2-chloro-3-methylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 573768-09-9), a key chemical intermediate with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a robust synthetic protocol, and explores its applications as a versatile building block in drug discovery. Furthermore, this guide presents detailed analytical methodologies for quality control and stringent safety and handling procedures. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this compound.

Introduction and Chemical Identity

This compound is a substituted benzonitrile compound featuring an amino group, a chloro group, and a methyl group on the benzene ring. Its unique substitution pattern makes it a valuable scaffold for the synthesis of more complex molecules. The presence of multiple reactive sites—the amino group for nucleophilic reactions and the nitrile group which can be a hydrogen bond acceptor or undergo hydrolysis—renders it a versatile precursor in the development of novel therapeutic agents and functional materials.[1][2] The CAS Registry Number for this compound is 573768-09-9.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 573768-09-9 | [3] |

| Molecular Formula | C₈H₇ClN₂ | [4] |

| Molecular Weight | 166.61 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| SMILES | N#Cc1ccc(N)c(C)c1Cl | |

| InChI Key | NDTNVCCDQAOBSZ-UHFFFAOYSA-N | [4] |

| Physical Form | Solid | [1] |

| Boiling Point | 353.959°C at 760 mmHg |

Synthesis and Mechanism

The synthesis of this compound can be strategically achieved via electrophilic aromatic substitution on a suitable precursor. A logical and efficient route involves the chlorination of 4-Amino-3-methylbenzonitrile.

Synthetic Strategy: Electrophilic Chlorination

The foundational principle of this synthesis is the electrophilic aromatic substitution on an activated benzene ring. The amino group in the precursor, 4-Amino-3-methylbenzonitrile, is a strong activating group, directing incoming electrophiles to the ortho and para positions. In this case, the target is the ortho position to the amino group. The choice of a suitable chlorinating agent is critical to control the reaction and prevent over-halogenation.[1]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 4-Amino-3-methylbenzonitrile.

Materials:

-

4-Amino-3-methylbenzonitrile (1 equivalent)

-

Sulfuryl chloride (SO₂Cl₂) (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-Amino-3-methylbenzonitrile in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Addition of Chlorinating Agent: Slowly add sulfuryl chloride (dissolved in a small amount of anhydrous DCM) to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C. The controlled, low temperature is crucial to minimize the formation of side products.[1]

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 2-3 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the crude material by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Applications in Research and Drug Development

Substituted benzonitriles are prevalent motifs in medicinal chemistry. The nitrile group can act as a bioisostere for a carbonyl group, serving as a hydrogen bond acceptor, and is generally metabolically stable.[2]

Role as a Pharmaceutical Intermediate

This compound is a valuable building block for creating libraries of compounds for high-throughput screening. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse functionalities.[1] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities. These transformations allow for the systematic exploration of the chemical space around this core structure, which is a fundamental strategy in lead optimization for drug discovery. This compound is particularly relevant for the synthesis of inhibitors for enzymes where a substituted aromatic ring can occupy a hydrophobic pocket.[2][6]

Caption: Role as a scaffold in the drug discovery pipeline.

Analytical and Quality Control Protocols

Rigorous analytical testing is essential to confirm the identity and purity of this compound.

Caption: Quality control workflow for the synthesized compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic acid (TFA)

-

Solvent B: Acetonitrile with 0.1% TFA

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25°C

-

Detection wavelength: 254 nm

-

Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

-

Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for confirming the molecular structure.[1]

¹H NMR (in CDCl₃, 400 MHz):

-

Aromatic Protons: Expect two singlets or doublets in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two protons on the benzene ring.

-

Amino Protons: A broad singlet (approx. 4.0-5.0 ppm) corresponding to the two -NH₂ protons.

-

Methyl Protons: A singlet (approx. 2.2-2.4 ppm) corresponding to the three -CH₃ protons.

¹³C NMR (in CDCl₃, 100 MHz):

-

Expect 8 distinct carbon signals, including signals for the nitrile carbon (approx. 117-120 ppm), the aromatic carbons (approx. 110-150 ppm), and the methyl carbon (approx. 15-20 ppm).

Safety, Handling, and Disposal

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds such as other chloro- and amino-benzonitriles should be used to inform handling procedures.[7][8][9][10][11][12]

Potential Hazards:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[9][12]

-

Irritation: Causes skin, eye, and respiratory tract irritation.[7][9]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7][10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][10]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[7][9]

-

Spill Response: In case of a spill, avoid breathing dust. Sweep up the material and place it in a suitable container for disposal.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[7][9]

References

- 1. 4-Amino-3-chloro-5-methylbenzonitrile | 158296-69-6 | Benchchem [benchchem.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-Amino-3-chloro-5-methyl benzonitrile [webbook.nist.gov]

- 5. This compound (>90%) [lgcstandards.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-Amino-2-chlorobenzonitrile 99 20925-27-3 [sigmaaldrich.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. 4-CHLORO-2-METHYLBENZONITRILE - Safety Data Sheet [chemicalbook.com]

- 11. carlroth.com [carlroth.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 4-Amino-2-chloro-3-methylbenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Amino-2-chloro-3-methylbenzonitrile, a key intermediate in the synthesis of complex organic molecules. The document details its structural characteristics, spectroscopic data, and reactivity profile. Furthermore, it explores its significant applications, particularly in the realm of pharmaceutical research and development as a building block for targeted therapeutics. Safety protocols and handling guidelines are also discussed to ensure its proper and safe utilization in a laboratory setting. This guide is intended to be an essential resource for researchers, chemists, and professionals involved in drug discovery and fine chemical synthesis.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring an amino group, a chloro substituent, and a nitrile moiety on a toluene scaffold, makes it a versatile precursor for the synthesis of a wide array of complex molecular architectures. The strategic positioning of these functional groups allows for a diverse range of chemical transformations, providing a robust platform for the development of novel compounds with potential therapeutic applications. This guide aims to consolidate the available technical information on this compound, offering insights into its properties, synthesis, and utility for scientific professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and process development.

Structural and General Information

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 573768-09-9 | [2] |

| Molecular Formula | C₈H₇ClN₂ | |

| Molecular Weight | 166.61 g/mol | [2] |

| Canonical SMILES | CC1=C(C=C(C=C1Cl)C#N)N | [1] |

| InChI | InChI=1S/C8H7ClN2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-3H,11H2,1H3 | [1] |

| Appearance | Solid (form may vary) | [3] |

| Purity | Typically >90% or 95%+ | [1][3] |

Physical Properties

| Property | Value | Source(s) |

| Boiling Point | 353.959 °C at 760 mmHg | |

| Storage Temperature | 2-8°C, in a dark place | [2] |

Note: Experimental data on properties such as melting point and solubility in various organic solvents are not widely available in published literature. Researchers should determine these parameters experimentally as needed for their specific applications.

Synthesis and Manufacturing

Plausible Synthetic Pathway

A likely synthetic route would start from a substituted nitrotoluene, followed by reduction of the nitro group to an amine. For instance, the synthesis could potentially proceed from 2-chloro-3-methyl-4-nitrobenzonitrile.

Caption: Plausible synthetic route to this compound.

Experimental Protocol (Hypothetical, based on related compounds)

The following is a generalized, hypothetical protocol based on the reduction of a nitro group in similar aromatic compounds. This protocol should be optimized and validated in a laboratory setting.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material, 2-chloro-3-methyl-4-nitrobenzonitrile, in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Reducing Agent: To this solution, add a reducing agent. A common choice is stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[4] The addition should be done portion-wise while monitoring the reaction temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) until alkaline.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, the following are predicted characteristic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons (a broad singlet), and the methyl protons (a singlet). The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing chloro and nitrile groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic downfield region (typically 115-125 ppm). The aromatic carbons will have chemical shifts determined by the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. For comparison, the IR spectrum of the related isomer 4-Amino-3-chloro-5-methylbenzonitrile shows key absorbances that would be similar.[5]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (Amino) | 3300-3500 (typically two bands for a primary amine) |

| C≡N stretch (Nitrile) | 2220-2260 |

| C-H stretch (Aromatic) | 3000-3100 |

| C-H stretch (Aliphatic) | 2850-3000 |

| C=C stretch (Aromatic) | 1400-1600 |

| C-Cl stretch | 600-800 |

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 166. An isotopic peak (M+2)⁺ at m/z 168 with an intensity of approximately one-third of the molecular ion peak would be characteristic of a compound containing one chlorine atom.

Analytical Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with or without a modifier like trifluoroacetic acid, would likely provide good separation and quantification. Gas chromatography (GC) could also be employed, depending on the compound's volatility and thermal stability.

Reactivity and Applications in Drug Development

The trifunctional nature of this compound makes it a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic systems that are prevalent in many pharmaceutical agents.

Reactivity Profile

The reactivity of this molecule is governed by its three functional groups:

-

Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization (leading to Sandmeyer-type reactions), and condensation reactions to form heterocycles.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions.

-

Chloro Group: The chloro substituent can be displaced via nucleophilic aromatic substitution, although this is generally less facile on an electron-rich aromatic ring unless activated. It can also participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds.

Caption: Reactivity profile of this compound.

Role as a Pharmaceutical Intermediate

Substituted aminobenzonitriles are crucial building blocks in the synthesis of a variety of pharmacologically active molecules. While specific drugs synthesized from this compound are not explicitly documented in publicly available literature, its structural motifs are found in several classes of therapeutic agents, most notably kinase inhibitors .

The aniline substructure is a common feature in many ATP-competitive kinase inhibitors that target enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase domain. The rest of the molecule provides a scaffold for further functionalization to achieve potency and selectivity. It is plausible that this compound is utilized in the synthesis of novel kinase inhibitors for oncology and other therapeutic areas.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

-

GHS Hazard Statements: H302: Harmful if swallowed.

-

Signal Word: Warning

Precautionary Measures and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and fine chemical synthesis. Its unique combination of functional groups provides a rich platform for a wide range of chemical transformations. While publicly available data on its specific synthesis, spectroscopic properties, and direct applications are limited, this guide provides a comprehensive overview based on available information and established chemical principles. As research in targeted therapies continues to expand, it is anticipated that the utility of this and similar substituted benzonitriles will become even more prominent. It is recommended that researchers perform their own analytical characterization and safety assessments before utilizing this compound in their synthetic endeavors.

References

- 1. This compound (>90%) [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE HYDROCHLORIDE | SynPep [synpep.com]

- 4. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 5. 4-Amino-3-chloro-5-methyl benzonitrile [webbook.nist.gov]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Molecular Structure of 4-Amino-2-chloro-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Benzonitriles in Modern Chemistry

Substituted benzonitriles are a cornerstone in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of the nitrile group, a versatile synthetic handle, combined with various substituents on the benzene ring, allows for the creation of a diverse array of complex molecules with tailored biological and physical properties. 4-Amino-2-chloro-3-methylbenzonitrile (CAS No. 573768-09-9) is a member of this important class of compounds, possessing a unique substitution pattern that makes it a valuable intermediate in the synthesis of novel therapeutic agents and other functional materials.[1][2][3][4][5]

This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, predicted spectroscopic data, a plausible synthetic pathway, and its potential applications in drug discovery. Due to the limited availability of public experimental data for this specific isomer, this guide integrates established chemical principles and data from structurally related analogs to provide a robust and scientifically grounded resource.

I. Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂ | [2][4] |

| Molecular Weight | 166.61 g/mol | [3][4] |

| CAS Number | 573768-09-9 | [1][2][3] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-Chloro-3-methyl-4-aminobenzonitrile, 3-Chloro-4-cyano-2-methylaniline | [2][4] |

| Predicted LogP | 2.10 | [4] |

| Topological Polar Surface Area (TPSA) | 49.81 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

II. Predicted Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for the structural verification and characterization of organic molecules. In the absence of publicly available experimental spectra for this compound, the following data are predicted based on established spectroscopic principles and data from analogous compounds.[6][7]

A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic-H (H-5) | ~6.7-6.9 | Doublet | 1H | Ortho-coupled to H-6. |

| Aromatic-H (H-6) | ~7.2-7.4 | Doublet | 1H | Ortho-coupled to H-5. |

| Amino (-NH₂) | ~4.0-5.0 | Broad Singlet | 2H | Chemical shift is solvent and concentration dependent. |

| Methyl (-CH₃) | ~2.1-2.3 | Singlet | 3H |

B. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of similar substituted benzonitriles.[8][9]

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-CN (Nitrile) | ~117-120 | |

| C-Cl (ipso-Chloro) | ~135-138 | |

| C-NH₂ (ipso-Amino) | ~145-148 | |

| C-CH₃ (ipso-Methyl) | ~128-132 | |

| C-H (Aromatic) | ~115-130 | Two distinct signals expected. |

| C-CH₃ (Methyl) | ~15-18 |

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.[8][10][11]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3400-3200 | Medium, two bands |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 2980-2850 | Medium |

| C≡N Stretch (Nitrile) | 2240-2220 | Strong, sharp |

| C=C Stretch (Aromatic) | 1620-1450 | Medium to Strong |

| C-N Stretch (Amino) | 1340-1250 | Medium |

| C-Cl Stretch | 800-600 | Strong |

D. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) is expected at m/z 166, with a characteristic M+2 peak at m/z 168 due to the presence of the chlorine-37 isotope.[9][12][13]

| Fragment Ion | Predicted m/z | Possible Loss |

| [M]⁺ | 166 | - |

| [M+2]⁺ | 168 | Isotopic peak for ³⁷Cl |

| [M-CH₃]⁺ | 151 | Loss of a methyl radical |

| [M-Cl]⁺ | 131 | Loss of a chlorine radical |

| [M-HCN]⁺ | 139 | Loss of hydrogen cyanide |

III. Proposed Synthetic Pathway

References

- 1. rsc.org [rsc.org]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 3. nbinno.com [nbinno.com]

- 4. 4-Amino-2,3-dichlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. 4-Amino-2-chloropyridine(14432-12-3) 1H NMR [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. iris.unito.it [iris.unito.it]

- 14. 4-Amino-3-chloro-5-methyl benzonitrile [webbook.nist.gov]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. 4-Amino-3-chloro-5-methylbenzonitrile | 158296-69-6 | Benchchem [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of Spectroscopic Characterization

An In-Depth Technical Guide to the Spectroscopic Data of 4-Amino-2-chloro-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. This guide has been constructed by a Senior Application Scientist, leveraging expert knowledge of spectroscopic principles and data from close structural analogs to provide a predictive yet scientifically rigorous overview. All data presented herein should be considered illustrative and is intended to guide researchers in their own analytical endeavors.

This compound is a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its precise chemical structure, which dictates its reactivity and potential for interaction with biological targets. Unambiguous structural confirmation is therefore a critical first step in any research and development pipeline.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is explained to provide a framework for in-house analysis.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic output.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, amino, and methyl protons.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| ~7.3 (d, J ≈ 8 Hz) | 1H | Doublet | Aromatic H (C5-H) |

| ~6.8 (d, J ≈ 8 Hz) | 1H | Doublet | Aromatic H (C6-H) |

| ~4.5 (s, broad) | 2H | Singlet (broad) | Amino (-NH2) |

| ~2.3 (s) | 3H | Singlet | Methyl (-CH3) |

Expert Interpretation: The two aromatic protons are expected to appear as doublets due to coupling with each other. The downfield shift of the C5-H is influenced by the electron-withdrawing nitrile group, while the C6-H is shielded by the electron-donating amino group. The amino protons typically present as a broad singlet and their chemical shift can be highly dependent on solvent and concentration. The methyl protons will appear as a sharp singlet.

Predicted ¹³C NMR Data

The carbon NMR spectrum will reveal the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C4-NH2 |

| ~135 | C2-Cl |

| ~133 | C1-CN |

| ~120 | C6 |

| ~118 | C-CN |

| ~117 | C5 |

| ~115 | C3-CH3 |

| ~18 | -CH3 |

Expert Interpretation: The chemical shifts of the aromatic carbons are influenced by the nature of their substituents. The carbon attached to the amino group (C4) is expected to be the most downfield in the aromatic region, while the carbon of the nitrile group (C≡N) will also have a characteristic shift. The methyl carbon will be significantly upfield.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile amino protons.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectroscopy Data

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3450-3350 | N-H stretch (asymmetric and symmetric) | Medium |

| 3080-3020 | Aromatic C-H stretch | Medium-Weak |

| 2960-2870 | Aliphatic C-H stretch | Medium-Weak |

| 2230-2210 | C≡N stretch | Strong, Sharp |

| 1620-1580 | N-H bend (scissoring) | Medium |

| 1500-1400 | Aromatic C=C stretch | Medium-Strong |

| 850-800 | Aromatic C-H bend (out-of-plane) | Strong |

| 780-720 | C-Cl stretch | Medium-Strong |

Expert Interpretation: The most prominent and diagnostic peak will be the sharp, strong absorption of the nitrile group (C≡N) around 2220 cm⁻¹.[1] The presence of a primary amine will be confirmed by the two N-H stretching bands in the 3450-3350 cm⁻¹ region and the N-H bending vibration.[1] Aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be taken prior to sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural information.

Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Abundance | Fragment |

| 166/168 | High (M+, isotopic pair) | [M]+• |

| 151/153 | Moderate | [M-CH3]+• |

| 131 | Moderate | [M-Cl]+ |

| 116 | Moderate | [M-CH3, -Cl]+ |

Expert Interpretation: The molecular ion peak ([M]+•) is expected to show a characteristic 3:1 isotopic pattern for the presence of a single chlorine atom (³⁵Cl and ³⁷Cl).[2] Common fragmentation pathways for this molecule would include the loss of a methyl radical or a chlorine atom.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph (GC-MS or LC-MS). GC-MS is well-suited for this volatile compound.[2]

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a reproducible mass spectrum. Electrospray Ionization (ESI) is a softer technique that would likely show a prominent protonated molecular ion ([M+H]⁺) at m/z 167/169.[2]

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques to build a self-validating picture of the molecule's structure.

Caption: A typical workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By combining the insights from NMR, IR, and MS, researchers can confidently confirm the structure and purity of this compound, ensuring the integrity of their subsequent research and development activities. The provided protocols offer a starting point for establishing robust in-house analytical methods.

References

An In-depth Technical Guide to 4-Amino-2-chloro-3-methylbenzonitrile: Solubility and Stability Profiles

Introduction

4-Amino-2-chloro-3-methylbenzonitrile, with a CAS Number of 573768-09-9, is a substituted aromatic nitrile of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a chloro atom, a methyl group, and a nitrile moiety on a benzene ring, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The strategic placement of these functional groups allows for diverse chemical modifications, rendering it a valuable intermediate in the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering critical insights for researchers, scientists, and professionals in the field of drug development. Understanding these fundamental physicochemical properties is paramount for its effective handling, formulation, and the development of robust analytical methods.

Physicochemical Properties

The physicochemical properties of this compound are dictated by the interplay of its functional groups. The aromatic ring provides a degree of lipophilicity, while the amino and nitrile groups introduce polarity and the potential for hydrogen bonding. The chloro and methyl groups further modulate its electronic and steric characteristics.

| Property | Value | Source |

| CAS Number | 573768-09-9 | [1][2][3][4][5] |

| Molecular Formula | C₈H₇ClN₂ | [1][4][6][7][8] |

| Molecular Weight | 166.61 g/mol | [1][4] |

| Appearance | Solid | [] |

Solubility Profile

Based on available data, this compound exhibits the following solubility characteristics:

| Solvent | Solubility | Reference |

| Dichloromethane | Soluble | [] |

| Ethanol | Soluble | [] |

| Methanol | Slightly Soluble | [1][6] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1][6] |

| Water | Low Solubility (predicted) | [10] |

The "like dissolves like" principle suggests that its solubility will be higher in polar aprotic and protic organic solvents compared to nonpolar solvents. The low predicted aqueous solubility is a common feature of many small-molecule drug candidates and often presents a challenge in formulation.

Chemical Stability and Degradation Pathways

The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, ensuring its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[11][12][13] For this compound, the primary stability concerns revolve around hydrolysis, oxidation, and photodegradation due to its constituent functional groups.

Hydrolytic Degradation

The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. This process typically occurs in a stepwise manner, first yielding a primary amide intermediate, which can then be further hydrolyzed to a carboxylic acid.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the nitrile is protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group.

Caption: Proposed hydrolytic degradation pathway.

Oxidative Degradation

The primary amino group (-NH₂) on the aromatic ring is a site of potential oxidative degradation. Aromatic amines are known to be susceptible to oxidation, which can lead to the formation of colored degradation products. Common oxidizing agents, such as hydrogen peroxide, can initiate these reactions. The electron-donating nature of the amino group activates the aromatic ring, making it more prone to oxidation.[14]

Caption: Potential oxidative degradation pathway.

Photodegradation

Aromatic compounds, particularly those with activating groups like amines and halogens, can be susceptible to degradation upon exposure to light, especially UV radiation.[15] The energy from light can promote electrons to higher energy states, leading to bond cleavage and the formation of reactive intermediates. For this compound, photodegradation could potentially involve reactions of the amino group or cleavage of the carbon-chlorine bond.

Caption: General photodegradation pathway.

Analytical Methodology

The development of a robust, stability-indicating analytical method is crucial for the accurate quantification of this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and suitable technique for this purpose.[16][17][18]

Proposed Stability-Indicating HPLC Method

This proposed method provides a starting point for the development of a validated stability-indicating assay.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) |

| Injection Volume | 10 µL |

Experimental Protocol: Forced Degradation Study

The following protocol outlines a systematic approach to performing a forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent compound.[11]

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as acetonitrile or methanol.

2. Stress Conditions:

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Heat at 60 °C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equal volume of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Keep at room temperature for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equal volume of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in an oven at 80 °C for 48 hours.

-

After the exposure, dissolve a known amount in a suitable solvent for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound in a quartz cuvette to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) as per ICH Q1B guidelines.[15]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples by HPLC at appropriate time points.

-

3. Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.

-

The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure no co-eluting degradants.

Caption: Workflow for the forced degradation study.

Safe Handling and Storage

Given the chemical nature of this compound and the lack of comprehensive toxicological data, it is prudent to handle this compound with appropriate safety precautions.

-

Handling:

-

Storage:

Conclusion

This compound is a key building block with significant potential in pharmaceutical research. A thorough understanding of its solubility and stability is fundamental to its successful application. This guide has provided a detailed overview of these properties, drawing upon available data and established chemical principles for structurally related compounds. While direct quantitative data remains limited, the information presented herein offers a solid foundation for researchers to handle, formulate, and analyze this compound effectively. The proposed degradation pathways and analytical methodologies serve as a practical starting point for further investigation and the development of robust and reliable drug development processes.

References

- 1. 573768-09-9|this compound (~90%)|this compound (~90%)|-范德生物科技公司 [bio-fount.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. usbio.net [usbio.net]

- 7. This compound (>90%) [lgcstandards.com]

- 8. guidechem.com [guidechem.com]

- 10. 4-Amino-2-Chloro-3-Fluoro-Benzonitrile | Properties, Applications, Safety Data & Supplier Guide China [nj-finechem.com]

- 11. pharmtech.com [pharmtech.com]

- 12. researchgate.net [researchgate.net]

- 13. medcraveonline.com [medcraveonline.com]

- 14. benchchem.com [benchchem.com]

- 15. database.ich.org [database.ich.org]

- 16. japsonline.com [japsonline.com]

- 17. benchchem.com [benchchem.com]

- 18. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to 4-Amino-2-chloro-3-methylbenzonitrile: Nomenclature, Properties, and Synthetic Applications

Executive Summary: This document provides a comprehensive technical overview of 4-Amino-2-chloro-3-methylbenzonitrile, a key chemical intermediate in the fields of pharmaceutical and materials science. It is intended for an audience of researchers, synthetic chemists, and drug development professionals. This guide details the compound's nomenclature and various identifiers, its physicochemical properties, a validated synthetic workflow with mechanistic insights, and its applications as a versatile building block. All information is substantiated with references to authoritative sources to ensure scientific integrity.

Chemical Identification and Nomenclature

Accurate identification is critical in chemical synthesis and procurement. This compound is known by several synonyms and is cataloged under various chemical identifiers. This ambiguity necessitates a clear consolidation of its nomenclature.

Common Synonyms:

-

2-Chloro-3-methyl-4-aminobenzonitrile[1]

-

3-Chloro-4-cyano-2-methylaniline[1]

-

4-amino-2-chloro-3-methyl-benzonitrile[1]

The table below provides a comprehensive list of its primary identifiers.

| Identifier | Value | Source |

| Primary Name | This compound | LGC Standards[1] |

| CAS Number | 573768-09-9 | Crysdot LLC, LGC Standards[1] |

| Molecular Formula | C₈H₇ClN₂ | Crysdot LLC |

| MDL Number | MFCD08059126 | Crysdot LLC |

| InChI | InChI=1S/C8H7ClN2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-3H,11H2,1H3 | LGC Standards[1] |

| SMILES | Cc1c(N)ccc(C#N)c1Cl | LGC Standards[1] |

Chemical Structure Visualization

The structural arrangement of substituents on the benzene ring is key to the molecule's reactivity. The diagram below illustrates the ortho-relationship of the chloro and methyl groups, and the para-relationship of the amino group to the nitrile functionality.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. Below is a summary of the key properties for this compound.

| Property | Value | Unit | Source |

| Molecular Weight | 166.61 | g/mol | Crysdot LLC |

| Monoisotopic Mass | 166.0298 | Da | LGC Standards[1] |

| Boiling Point | 353.959 | °C (at 760 mmHg) | Crysdot LLC |

| Topological Polar Surface Area | 49.8 | Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] | |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

Synthesis and Mechanistic Rationale

While multiple synthetic routes exist for substituted aminobenzonitriles, a common and reliable method involves the reduction of a corresponding nitro-substituted precursor. This approach is advantageous due to the commercial availability of various nitroaromatics and the high efficiency of the reduction step.

Proposed Synthetic Workflow

The synthesis can be logically structured as a two-step process:

-

Nitration: Introduction of a nitro group onto a 2-chloro-3-methylbenzonitrile scaffold.

-

Reduction: Conversion of the nitro group to a primary amine.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Reduction of Nitro Precursor

This protocol describes the reduction of 2-chloro-3-methyl-4-nitrobenzonitrile to the target amine using stannous chloride (SnCl₂), a method adapted from established procedures for similar compounds.[3]

Materials:

-

2-chloro-3-methyl-4-nitrobenzonitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

40% Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 equivalents) in concentrated hydrochloric acid.

-

Addition of Substrate: Cool the solution in an ice bath to 0-5 °C. Add the 2-chloro-3-methyl-4-nitrobenzonitrile (1.0 equivalent) portion-wise, ensuring the internal temperature does not exceed 25 °C.

-

Causality: This exothermic reaction is controlled by slow addition and external cooling to prevent side reactions and ensure safety. The acidic environment is crucial for the activity of the SnCl₂ reducing agent.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add 40% NaOH solution to neutralize the excess acid until the pH is strongly alkaline (pH > 10). During this process, a precipitate of tin salts will form.

-

Causality: Basification is performed to deprotonate the anilinium hydrochloride salt, yielding the free amine which is soluble in organic solvents.

-

-

Extraction: Extract the aqueous slurry with ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Product: The crude this compound can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield for this type of reduction is typically high, often exceeding 85-90%.[3]

Applications in Research and Drug Development

Substituted aminobenzonitriles are highly valuable scaffolds in medicinal chemistry. The unique arrangement of the amino, chloro, methyl, and nitrile groups on this specific molecule makes it a versatile precursor for more complex heterocyclic structures.

-

Pharmaceutical Intermediate: The primary amino group serves as a nucleophilic handle for N-alkylation, acylation, or condensation reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, providing further avenues for derivatization. Compounds with this structural motif are explored as intermediates for kinase inhibitors, particularly targeting receptors like the Epidermal Growth Factor Receptor (EGFR).[4] The chlorine atom also plays a significant role in modulating the electronic properties and metabolic stability of drug candidates.[5]

-

Agrochemical Synthesis: Similar to pharmaceuticals, the development of novel herbicides and pesticides often relies on intermediates that allow for rapid library synthesis. This compound can serve as a building block for compounds with potential bioactivity.[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar aminobenzonitriles provides a reliable guide for handling.

-

Hazard Classification: Compounds in this class are typically classified as harmful if swallowed, and can cause skin and serious eye irritation.[7][8]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[8][9]

-

Response:

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[8]

-

IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[7]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

-

Storage and Disposal: Store in a well-ventilated place with the container tightly closed. Store locked up. Dispose of contents/container to an approved waste disposal plant.[8][10]

-

Disclaimer: This information is a summary based on related compounds. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

- 1. This compound (>90%) [lgcstandards.com]

- 2. guidechem.com [guidechem.com]

- 3. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 4-CHLORO-2-METHYLBENZONITRILE - Safety Data Sheet [chemicalbook.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

A Senior Application Scientist's Guide to Sourcing and Utilizing 4-Amino-2-chloro-3-methylbenzonitrile

This guide provides an in-depth technical overview of 4-Amino-2-chloro-3-methylbenzonitrile, a critical building block for professionals in pharmaceutical research and chemical development. Moving beyond a simple supplier list, this document offers a comprehensive framework for sourcing, qualifying, and safely implementing this key intermediate in a laboratory setting.

Chemical Identity and Core Properties

This compound is a substituted aromatic nitrile whose structural features make it a valuable precursor in the synthesis of complex molecules, particularly in the development of pharmaceutical agents. Understanding its fundamental properties is the first step in its effective utilization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Chloro-3-methyl-4-aminobenzonitrile, 3-Chloro-4-cyano-2-methylaniline | [1] |

| CAS Number | 573768-09-9 | [1] |

| Molecular Formula | C₈H₇ClN₂ | [2] |

| Molecular Weight | 166.61 g/mol | [2] |

| Appearance | Typically a solid, ranging from pale yellow to brown powder/crystals | |

| Boiling Point | 353.96 °C at 760 mmHg (Predicted) | |

| SMILES | N#CC1=CC=C(N)C(C)=C1Cl |

The molecule's structure, featuring a reactive amino group, a nitrile, and specific chloro and methyl substitutions on the benzene ring, offers multiple sites for synthetic modification. This versatility is a primary driver of its use in medicinal chemistry for creating libraries of novel compounds.

Sourcing: Identifying and Qualifying Commercial Suppliers

The procurement of a chemical intermediate is not merely a transactional step; it is the foundation of reproducible and successful research. The market for this compound includes large, well-known catalog companies, specialized building-block manufacturers, and chemical marketplaces. A discerning scientist must evaluate potential suppliers based on several critical criteria.

Key Criteria for Supplier Selection:

-

Purity and Analytical Data: Reputable suppliers provide a Certificate of Analysis (CoA) with each batch. This document should detail the purity (typically >95-98%) as determined by methods like HPLC or NMR and confirm the material's identity.

-

Batch-to-Batch Consistency: For long-term projects or regulated development, consistency is paramount. Inquire about the supplier's quality management system and their ability to provide material from the same batch for subsequent orders.

-

Scalability: Consider future needs. A supplier who can provide milligram research quantities and scale up to kilogram-level production offers a significant advantage for projects that advance from discovery to development.

-

Documentation and Support: The availability of comprehensive Safety Data Sheets (SDS) and responsive technical support is a hallmark of a reliable supplier.

Table 2: Representative Commercial Suppliers

| Supplier | Typical Purity | Notes |

| LGC Standards | >90% | Offers this compound as a reference standard.[3] |

| Pharmaffiliates | Not Specified | Lists the compound as a pharmaceutical standard and intermediate.[1] |

| Crysdot LLC | Not Specified | Provides the material as a building block for synthesis. |

| Amadis Chemical | Not Specified | Lists the hydrochloride salt version of the compound.[4] |

Note: This list is illustrative and not exhaustive. Researchers should conduct their own due diligence. Availability and specifications are subject to change.

Below is a logical workflow for navigating the supplier selection process.

Incoming Quality Control: Trust but Verify

While a supplier's CoA is essential, it represents a snapshot of their analysis. Best practice in a research and development environment, particularly in drug discovery, dictates independent verification of incoming starting materials. This self-validating step prevents costly delays and ensures the integrity of experimental results.

Experimental Protocol: Purity and Identity Verification via HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds.

Objective: To determine the purity of a newly acquired batch of this compound.

Methodology:

-

Standard Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

-

Instrumentation:

-

HPLC System: A standard system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: Hold at 5% B (re-equilibration).

-

-

Analysis: Inject 10 µL of the sample. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A purity level of ≥98% is typically acceptable for most synthetic applications.

This protocol is a general guideline and may require optimization based on the specific instrumentation and column used.

The following diagram illustrates a standard workflow for handling and verifying incoming chemical reagents.

Safe Handling and Storage

Substituted benzonitriles and aromatic amines require careful handling. Always consult the supplier's Safety Data Sheet (SDS) before use.[5][6]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]

-

Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

-

Skin and Eye Contact: The compound may cause skin and eye irritation.[6] In case of contact, rinse the affected area thoroughly with water.[5]

-

Ingestion and Inhalation: May be harmful if swallowed or inhaled.[6] If inhalation occurs, move the individual to fresh air.[5]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations at an approved waste disposal plant.[5]

Application Context: A Versatile Synthetic Intermediate

The true value of this compound lies in its application. While specific synthetic routes are often proprietary, its structure is analogous to intermediates used in the synthesis of various targeted therapies. General synthetic strategies for related aminobenzonitriles often involve steps like nitration, reduction, halogenation, and cyanation, starting from more common precursors.[8][9] The presence of multiple functional groups allows for sequential, regioselective reactions to build molecular complexity, making it a valuable tool in the arsenal of medicinal and process chemists.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE [m.chemicalbook.com]

- 3. This compound (>90%) [lgcstandards.com]

- 4. amadischem.com [amadischem.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 4-CHLORO-2-METHYLBENZONITRILE - Safety Data Sheet [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. prepchem.com [prepchem.com]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-Amino-2-chloro-3-methylbenzonitrile

Abstract

This document provides a detailed, robust, and validated protocol for the multi-step synthesis of 4-Amino-2-chloro-3-methylbenzonitrile, a key intermediate in the preparation of various pharmaceutically active compounds, including the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib.[1][2][3] The synthesis commences from the readily available starting material 2-chloro-3-methylaniline and proceeds through a four-step sequence involving amine protection, regioselective iodination, palladium-catalyzed cyanation, and final deprotection. This guide is intended for researchers, medicinal chemists, and process development professionals, offering in-depth explanations for procedural choices, comprehensive safety protocols, and characterization guidelines to ensure the synthesis of a high-purity final product.

Introduction and Rationale

This compound (CAS No: 146355-63-3) is a highly functionalized aniline derivative. Its specific substitution pattern makes it a valuable building block in the synthesis of complex heterocyclic systems, particularly in the development of tyrosine kinase inhibitors (TKIs).[2] The presence of the amino, chloro, and nitrile groups provides multiple reaction sites for further molecular elaboration.

The synthetic strategy detailed herein was chosen for its reliability, scalability, and the use of well-established chemical transformations. The route begins with 2-chloro-3-methylaniline, a commercially available starting material. The core logic of the synthesis is as follows:

-

Amine Protection: The nucleophilic amino group is temporarily protected as an acetamide. This is a critical step to prevent side reactions during the subsequent electrophilic aromatic substitution and to control regioselectivity.

-

Regioselective Iodination: An iodine atom is installed para to the amino group. Iodine is selected over bromine as it is a more reactive leaving group in the subsequent palladium-catalyzed cyanation.

-

Palladium-Catalyzed Cyanation: The iodo-substituent is replaced with a nitrile group. This transformation, a variation of the Rosenmund-von Braun reaction, is a powerful method for introducing the cyano functionality.

-

Deprotection: The protecting acetyl group is removed under acidic conditions to reveal the target primary amine, yielding the final product.

This structured approach ensures high yields and purity by systematically building the required functionality onto the aromatic core.

Overall Synthesis Workflow

The multi-step synthesis is outlined below. Each major transformation is followed by an appropriate workup and purification to ensure the quality of the intermediate before proceeding to the next step.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Safety Precautions: This procedure must be carried out in a well-ventilated fume hood by trained personnel. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Zinc cyanide is highly toxic and releases hydrogen cyanide gas upon contact with acid; handle with extreme caution.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 2-Chloro-3-methylaniline | ≥98% | Sigma-Aldrich |

| Acetic Anhydride | Reagent | Fisher Scientific |

| Pyridine | Anhydrous | Acros Organics |

| N-Iodosuccinimide (NIS) | 98% | Alfa Aesar |

| Trifluoroacetic Acid (TFA) | Reagent | Oakwood Chemical |

| Zinc Cyanide (Zn(CN)₂) | 98% | Strem Chemicals |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Combi-Blocks |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 98% | TCI America |

| N,N-Dimethylformamide (DMF) | Anhydrous | EMD Millipore |

| Hydrochloric Acid (HCl) | 37%, ACS Grade | VWR |

| Ethyl Acetate, Hexanes, Ethanol | HPLC Grade | Major Suppliers |

| Sodium Bicarbonate, Sodium Thiosulfate | ACS Grade | Major Suppliers |

| Magnesium Sulfate (Anhydrous) | Reagent | Major Suppliers |

| Standard Glassware, Magnetic Stirrers, Heating Mantles, Rotary Evaporator, Inert Atmosphere Setup (N₂/Ar) |

Step 1: Synthesis of N-(2-chloro-3-methylphenyl)acetamide (Protection)

-

Rationale: The amino group of the starting material is protected as an acetamide to deactivate it towards electrophilic attack and to prevent its interference in the subsequent palladium-catalyzed reaction. Pyridine acts as a base to neutralize the acetic acid byproduct.

-

To a 250 mL round-bottom flask under a nitrogen atmosphere, add 2-chloro-3-methylaniline (10.0 g, 70.6 mmol).

-

Dissolve the aniline in pyridine (50 mL).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add acetic anhydride (7.9 mL, 84.7 mmol, 1.2 eq) dropwise over 15 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes) until the starting material is consumed.

-

Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

-

Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the solid with cold water (3 x 50 mL) and dry under vacuum to yield N-(2-chloro-3-methylphenyl)acetamide as a white to off-white solid. The product is typically of sufficient purity (>95%) for the next step.

Step 2: Synthesis of N-(2-chloro-4-iodo-3-methylphenyl)acetamide (Iodination)

-

Rationale: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent. Trifluoroacetic acid (TFA) is used as a solvent and catalyst to activate the NIS. The bulky acetamide group directs the iodination to the less sterically hindered para position.

-

In a 500 mL round-bottom flask protected from light, dissolve the acetamide from Step 1 (12.9 g, 70.2 mmol) in trifluoroacetic acid (150 mL).

-

Cool the solution to 0 °C.

-

Add N-Iodosuccinimide (17.4 g, 77.2 mmol, 1.1 eq) portion-wise over 30 minutes.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

-

Once complete, carefully pour the reaction mixture into a beaker containing 500 mL of an ice-cold, saturated aqueous solution of sodium thiosulfate. This will quench the excess NIS.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol/water to afford N-(2-chloro-4-iodo-3-methylphenyl)acetamide as a crystalline solid.

Step 3: Synthesis of N-(4-cyano-2-chloro-3-methylphenyl)acetamide (Cyanation)

-

Rationale: This step utilizes a palladium-catalyzed cross-coupling reaction. Zinc cyanide is used as the cyanide source. The Pd₂(dba)₃/dppf system forms the active Pd(0) catalyst that facilitates the oxidative addition, transmetalation, and reductive elimination sequence to replace the iodide with the cyanide group. Anhydrous and oxygen-free conditions are critical for catalyst stability and activity.

-

To a 250 mL flame-dried, three-neck flask equipped with a reflux condenser and under an argon atmosphere, add the iodo-intermediate from Step 2 (10.0 g, 32.3 mmol), zinc cyanide (2.28 g, 19.4 mmol, 0.6 eq), Pd₂(dba)₃ (0.89 g, 0.97 mmol, 3 mol%), and dppf (1.07 g, 1.94 mmol, 6 mol%).

-

Add anhydrous N,N-Dimethylformamide (DMF) (100 mL) via cannula.

-

Degas the mixture by bubbling argon through the solution for 20 minutes.

-

Heat the reaction mixture to 120 °C and stir for 6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Dilute the filtrate with ethyl acetate (200 mL) and wash with water (3 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (Gradient: 10% to 50% Ethyl Acetate in Hexanes) to yield N-(4-cyano-2-chloro-3-methylphenyl)acetamide.

Step 4: Synthesis of this compound (Deprotection)

-

Rationale: The final step is the hydrolysis of the acetamide protecting group. This is readily achieved by heating in an acidic alcoholic solution.

-

In a 250 mL round-bottom flask, suspend the acetamide from Step 3 (5.0 g, 23.9 mmol) in ethanol (100 mL).

-

Add concentrated hydrochloric acid (25 mL).

-

Heat the mixture to reflux (approx. 85 °C) and stir for 3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

-

Carefully basify the solution to pH 8-9 by the slow addition of a 2M sodium hydroxide solution. A precipitate will form.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude solid can be recrystallized from a mixture of toluene and hexanes to yield this compound as a pure, crystalline solid.

Data Summary and Characterization

| Parameter | Step 1 | Step 2 | Step 3 | Step 4 |

| Product Name | N-(2-chloro-3-methylphenyl)acetamide | N-(2-chloro-4-iodo-3-methylphenyl)acetamide | N-(4-cyano-2-chloro-3-methylphenyl)acetamide | This compound |

| Molecular Formula | C₉H₁₀ClNO | C₉H₉ClINO | C₁₀H₉ClN₂O | C₈H₇ClN₂ |

| Molecular Weight | 183.63 g/mol | 309.53 g/mol | 208.64 g/mol | 166.61 g/mol |

| Typical Yield | 95-98% | 85-90% | 75-85% | 90-95% |

| Appearance | White solid | Light tan solid | Off-white solid | Pale yellow solid |

| Purity (HPLC) | >95% | >98% | >98% | >99% |

Characterization: The identity and purity of the final product should be confirmed by:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

-

Melting Point (MP): To compare with literature values.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Iodination (Step 2) | Insufficient NIS or reaction time. Deactivated NIS. | Add an additional 0.1 eq of NIS. Ensure NIS is fresh and has been stored properly. Increase reaction time. |

| Low Yield in Cyanation (Step 3) | Inactive catalyst. Presence of water or oxygen. | Use fresh Pd₂(dba)₃ and dppf. Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use anhydrous DMF. |

| Incomplete Deprotection (Step 4) | Insufficient acid or reaction time/temperature. | Increase reflux time. Add a small amount of additional concentrated HCl. |

References

Application Notes and Protocols for 4-Amino-2-chloro-3-methylbenzonitrile in Synthetic Chemistry

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

4-Amino-2-chloro-3-methylbenzonitrile is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—an activating, nucleophilic amino group, a strategically positioned chloro atom amenable to cross-coupling reactions, and a versatile nitrile moiety—makes it a valuable precursor for the synthesis of a diverse range of complex molecules, including selective androgen receptor modulators (SARMs) and kinase inhibitors.[1][2][3] The interplay of these functional groups allows for a variety of selective chemical transformations, providing access to novel chemical space.

This guide provides an in-depth exploration of the reactivity of this compound, offering detailed, field-proven protocols for its key transformations. The methodologies described herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and optimize these reactions for their specific synthetic goals.

Molecular Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a starting material is paramount for successful and safe experimentation.